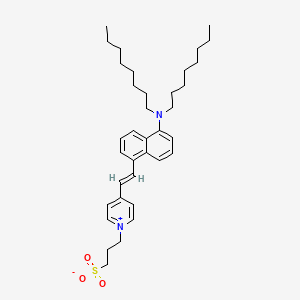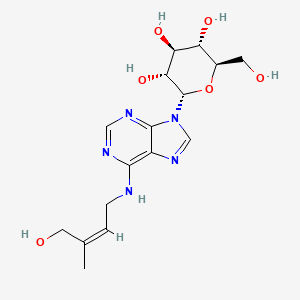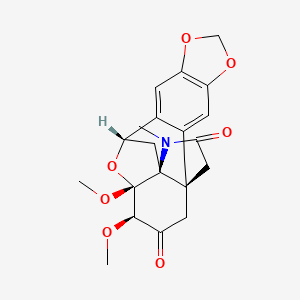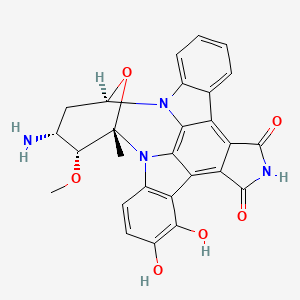
(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide
Vue d'ensemble
Description
TTA-P2 est un composé hautement pur, synthétique et biologiquement actif qui agit comme un bloqueur des canaux calciques de type T. Ces canaux sont impliqués dans divers processus physiologiques, notamment l'excitabilité neuronale, la sécrétion hormonale et la libération de neurotransmetteurs. TTA-P2 est particulièrement reconnu pour sa capacité à inhiber les courants calciques de type T de manière réversible, ce qui en fait un outil précieux dans la recherche scientifique .
Mécanisme D'action
Target of Action
TTA-P2, also known as (S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide, is a potent inhibitor of T-Type calcium channels . These channels are key players in many physiological and pathological states, including sleep, nociception, and epilepsy . They contribute to the excitability of neurons all along the ascending and descending pain pathways, within primary afferent neurons, spinal dorsal horn neurons, and within pain-processing neurons in the midbrain and cortex .
Mode of Action
TTA-P2 exerts a specific, potent, and reversible inhibition of T-type Ca2+ currents of thalamocortical and reticular thalamic neurons . It blocks T-type currents with an IC50 of 100 nM and stabilizes the channel in the inactive state .
Biochemical Pathways
T-type calcium channels play a crucial role in regulating neuronal excitability. They allow for brief, but substantial increases in calcium concentration upon membrane depolarization . This can contribute to discrete compartmental calcium events and thus shape the communication and excitability of neurons . TTA-P2, by blocking these channels, can influence these calcium-dependent processes and downstream signaling pathways .
Result of Action
The inhibition of T-type Ca2+ currents by TTA-P2 leads to significant physiological effects. For instance, it abolishes the low-threshold Ca2+ potential (LTCP)-dependent high-frequency burst firing of thalamic neurons, whereas tonic firing remains unaltered . This demonstrates the compound’s specific action on T-type Ca2+ channels and its potential impact on neuronal excitability and related functions.
Action Environment
The action of TTA-P2 can be influenced by the environment in which it is administered. For example, in a study using WAG/Rij rats, a genetic model of absence epilepsy, the duration of efficacy of TTA-P2 was prolonged when co-administered with other compounds . This suggests that the presence of other substances can influence the action, efficacy, and stability of TTA-P2.
Méthodes De Préparation
TTA-P2 est un dérivé de la 4-aminométhyl-4-fluoropipéridine. La synthèse de TTA-P2 implique plusieurs étapes, commençant par la préparation du noyau de 4-aminométhyl-4-fluoropipéridine. Ce noyau est ensuite modifié par une série de réactions chimiques pour produire le composé final. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement .
Analyse Des Réactions Chimiques
TTA-P2 subit diverses réactions chimiques, principalement impliquant son interaction avec les canaux calciques. Il est connu pour bloquer puissamment et de manière réversible les courants calciques de type T. Le composé stabilise les canaux de type T dans leurs états inactifs, ce qui est crucial pour sa fonction de bloqueur des canaux calciques. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des étapes de tension spécifiques et l'application de TTA-P2 à des concentrations micromolaires .
Applications de recherche scientifique
TTA-P2 a un large éventail d'applications de recherche scientifique. Il est largement utilisé dans l'étude des canaux calciques de type T, qui jouent un rôle important dans le cycle circadien, le système cardiovasculaire et l'excitabilité neuronale. TTA-P2 a été utilisé pour étudier le rôle de ces canaux dans diverses conditions physiologiques et pathologiques, notamment l'épilepsie, l'hypertension, la douleur chronique et la douleur neuropathique. De plus, TTA-P2 a été utilisé pour étudier les effets de l'inhibition des canaux calciques sur la sécrétion hormonale et la libération de neurotransmetteurs .
Mécanisme d'action
Le mécanisme d'action de TTA-P2 implique sa liaison aux canaux calciques de type T, en particulier l'isoforme CaV3.2. En se liant à ces canaux, TTA-P2 inhibe les courants calciques, réduisant ainsi l'excitabilité neuronale et la sécrétion hormonale. La capacité du composé à stabiliser les canaux de type T dans leurs états inactifs est essentielle à sa fonction. Cette inhibition des courants calciques s'est avérée avoir des effets significatifs sur divers processus physiologiques, notamment la modulation des voies de la douleur et la régulation de la sécrétion hormonale .
Applications De Recherche Scientifique
TTA-P2 has a wide range of scientific research applications. It is used extensively in the study of T-type calcium channels, which play important roles in the circadian cycle, cardiovascular system, and neuronal excitability. TTA-P2 has been employed to investigate the role of these channels in various physiological and pathological conditions, including epilepsy, hypertension, chronic pain, and neuropathic pain. Additionally, TTA-P2 has been used to study the effects of calcium channel inhibition on hormone secretion and neurotransmitter release .
Comparaison Avec Des Composés Similaires
TTA-P2 est unique en termes de spécificité et de puissance en tant que bloqueur des canaux calciques de type T. Des composés similaires incluent TTA-A2 et Z944, qui ciblent également les canaux calciques de type T. TTA-P2 se distingue par sa haute sélectivité pour l'isoforme CaV3.2 et sa capacité à pénétrer efficacement le système nerveux central. D'autres composés qui ciblent les canaux calciques de type T comprennent l'éthosuximide, le mibefradil, le valproate et la zonisamide. Ces composés varient en termes de sélectivité et de puissance, mais TTA-P2 reste un outil précieux pour son inhibition spécifique et puissante des courants calciques de type T .
Propriétés
IUPAC Name |
3,5-dichloro-N-[[1-[[(4S)-2,2-dimethyloxan-4-yl]methyl]-4-fluoropiperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNDOKIVCXTFHJ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647837 | |
| Record name | 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072018-68-8 | |
| Record name | 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B1265202.png)



![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265211.png)
![[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1265213.png)
![1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1265214.png)





